4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346485
InChI: InChI=1S/C12H11BrN2/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15)
SMILES:
Molecular Formula: C12H11BrN2
Molecular Weight: 263.13 g/mol

4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole

CAS No.:

Cat. No.: VC18346485

Molecular Formula: C12H11BrN2

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole -

Specification

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
IUPAC Name 5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole
Standard InChI InChI=1S/C12H11BrN2/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15)
Standard InChI Key PORPGMTWRPSGIV-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H11BrN2\text{C}_{12}\text{H}_{11}\text{BrN}_2
Molecular Weight263.13 g/mol
IUPAC Name5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole
InChI KeyPORPGMTWRPSGIV-UHFFFAOYSA-N
Canonical SMILESC1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br

Data sourced from VulcanChem.

Synthetic Methodologies

Oxidative Cyclocondensation Approaches

Kalhor and Seyedzade (2020) demonstrated that cerium(IV) ammonium nitrate (CAN) and nitric acid (NA) effectively catalyze the one-pot synthesis of 2-aryl imidazoles from aldehydes and 2,3-diaminomaleonitrile (DAMN) . While their work focused on dicyano imidazoles, the methodology could theoretically adapt to synthesize 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole by substituting 3-bromobenzaldehyde and cyclopropanecarboxaldehyde. Key advantages of this approach include:

  • Mild conditions: Reactions proceed at 60–80°C without inert atmospheres.

  • High yields: Reported yields for analogous compounds exceed 85% .

  • Functional group tolerance: Bromine and cyclopropyl groups remain stable under these conditions .

Table 2: Hypothetical Reaction Parameters Based on

ComponentRoleQuantity
3-BromobenzaldehydeAromatic aldehyde substrate1.0 equiv.
CyclopropanecarboxaldehydeAliphatic aldehyde substrate1.0 equiv.
DAMNNitrogen source1.2 equiv.
CAN/NAOxidizing catalyst0.2 equiv.
TemperatureReaction condition70°C
TimeReaction duration4 hours

Catalyst-Free [3 + 2] Cyclization

Recent advances in imidazole synthesis emphasize catalyst-free strategies to reduce costs and simplify purification. A 2017 study described the formation of 2,4-disubstituted imidazoles via [3 + 2] cyclization between benzimidamides and vinyl azides . Applying this to 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole would require:

  • Benzimidamide preparation: Reacting 3-bromoaniline with cyanogen bromide.

  • Vinyl azide synthesis: Deriving cyclopropyl-substituted vinyl azides from propargyl alcohols.

  • Cyclization: Heating components in toluene at 110°C for 12 hours .

This method avoids metal catalysts, making it environmentally favorable, though yields for bulky substrates like cyclopropyl derivatives may require optimization .

Analytical and Computational Insights

Spectroscopic Predictions

  • IR Spectroscopy: Expected peaks include C-Br stretching (665–670 cm1^{-1}), C=N imidazole ring vibrations (1600–1620 cm1^{-1}), and C-H bending of the cyclopropane ring (1000–1100 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons (δ 7.2–7.6 ppm), cyclopropyl CH2_2 (δ 1.5–2.0 ppm), imidazole NH (δ 12.5–13.5 ppm, exchangeable with D2_2O) .

    • 13C^{13}\text{C}-NMR: Cyclopropyl carbons (δ 8–12 ppm), imidazole C2 (δ 145–150 ppm), brominated phenyl carbons (δ 120–135 ppm) .

Molecular Modeling

Density functional theory (DFT) calculations on similar imidazoles reveal:

  • HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

  • Dipole moment: ~3.2 D, favoring solubility in polar aprotic solvents .

Challenges and Future Directions

  • Synthetic Scalability: Current methods from literature require validation for large-scale production.

  • Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and solid tumor cell lines.

  • Crystallography: Single-crystal X-ray diffraction would elucidate precise bond angles and packing structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator